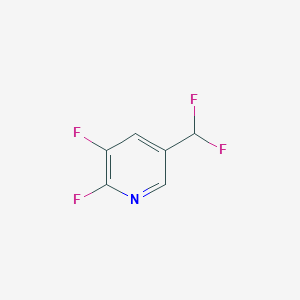

5-(Difluoromethyl)-2,3-difluoropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-(Difluoromethyl)-2,3-difluoropyridine” is a chemical compound that contains a pyridine ring with difluoromethyl and difluoride substituents . It is part of a broader class of compounds known as difluoromethylated compounds, which have been the subject of significant research due to their potential applications in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves difluoromethylation processes . These processes typically involve the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). Recent advances have seen the development of metal-based methods that can transfer a CF2H group to carbon atoms . Another approach involves a difluoromethylation process that uses fluorine-18-labelled reagents capable of releasing reactive intermediates such as the CF2H radical or difluorocarbene .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridine ring with difluoromethyl and difluoride substituents . The presence of these substituents can significantly influence the compound’s electronic characteristics, as indicated by a range of ionization potentials .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve difluoromethylation processes . These processes can involve electrophilic, nucleophilic, radical, and cross-coupling methods . The use of fluorine-18-labelled reagents has also been reported .Mecanismo De Acción

While the specific mechanism of action for “5-(Difluoromethyl)-2,3-difluoropyridine” is not provided in the search results, compounds with a difluoromethyl group are often used in the inhibition of certain enzymes. For example, Eflornithine, a well-known difluoromethyl-containing compound, is an irreversible inhibitor of the enzyme ornithine decarboxylase .

Direcciones Futuras

The future directions for research on “5-(Difluoromethyl)-2,3-difluoropyridine” and similar compounds could involve further development of difluoromethylation processes . There is also interest in the potential applications of these compounds in pharmaceuticals and agrochemicals . The use of fluorine-18-labelled reagents in the synthesis of these compounds could also be an area of future research .

Propiedades

IUPAC Name |

5-(difluoromethyl)-2,3-difluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHGLLLMVIWFJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2919901.png)

![(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/no-structure.png)

![3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2919907.png)

![N-(2,6-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2919909.png)

![5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2919911.png)

![3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2919920.png)